1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
Overview
Description
1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) is a chemical compound with the molecular formula C16H15ClF2 and a molecular weight of 280.74 g/mol . It is a derivative of bis(4-fluorophenyl)methane and is characterized by the presence of a chlorobutylidene group linking two fluorobenzene rings. This compound is typically used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) can be synthesized from 4,4-bis(4-fluorophenyl)butan-1-ol. The synthesis involves the chlorination of the butylidene group, followed by the coupling of the fluorobenzene rings . The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle the chlorinating agents and other reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobutylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include substituted butylidene derivatives, such as 1,1’-(4-hydroxybutylidene)bis(4-fluorobenzene) and 1,1’-(4-aminobutylidene)bis(4-fluorobenzene).
Oxidation Reactions: Products include 1,1’-(4-oxobutylidene)bis(4-fluorobenzene) and 1,1’-(4-carboxybutylidene)bis(4-fluorobenzene).
Scientific Research Applications
1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(4-chlorobutylidene)bis(4-fluorobenzene) involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and functions . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Bis(4-fluorophenyl)methane: This compound is structurally similar but lacks the chlorobutylidene group, making it less reactive in certain substitution reactions.
1,1’-(4-Bromobutylidene)bis(4-fluorobenzene): This compound has a bromobutylidene group instead of a chlorobutylidene group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) is unique due to the presence of the chlorobutylidene group, which provides specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound for use in various research and industrial applications .
Properties
IUPAC Name |
1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXLTPGCINZEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186781 | |
Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-04-7 | |
Record name | 4,4-Bis(4-fluorophenyl)-1-chlorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3312-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMIFRY8XAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.